An In-depth Technical Guide to 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic Acid: Core Physicochemical and Biological Properties
An In-depth Technical Guide to 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic Acid: Core Physicochemical and Biological Properties
This technical guide provides a comprehensive overview of the fundamental properties of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid, a sulfonamide derivative of the amino acid phenylalanine. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, predicted physicochemical characteristics, potential biological activities, and relevant analytical methodologies. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from related N-sulfonylated amino acids and phenylpropanoic acid derivatives to provide a robust foundational understanding.
Introduction and Molecular Overview
2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid belongs to the class of N-sulfonylated amino acids, a group of compounds of significant interest in medicinal chemistry.[1][2] The core structure consists of L-phenylalanine, a naturally occurring amino acid, modified at the amino group with a 4-fluorophenylsulfonyl moiety. This modification dramatically alters the physicochemical and biological properties of the parent amino acid, imparting characteristics of a sulfonamide.
Sulfonamides are a well-established class of pharmacologically active compounds known for a wide range of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory activities.[1][2] The incorporation of the sulfonyl group can enhance binding to biological targets, improve pharmacokinetic profiles, and modulate the overall bioactivity of the parent molecule. The fluorine atom on the phenyl ring is a common bioisosteric replacement for hydrogen, often introduced to enhance metabolic stability and binding affinity.
Table 1: Core Molecular Properties of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
| Property | Value | Source |
| CAS Number | 40279-96-7 | [3] |
| Molecular Formula | C₁₅H₁₄FNO₄S | Inferred from structure |
| Molecular Weight | 335.34 g/mol | Inferred from formula |
| IUPAC Name | 2-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | [3] |
Synthesis and Chemical Characterization
The synthesis of N-sulfonylated amino acids like 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is typically achieved through a nucleophilic substitution reaction between the amino group of the parent amino acid and a sulfonyl chloride.[2] This reaction is a cornerstone of sulfonamide synthesis and is widely applicable to a variety of amino acids and sulfonyl chlorides.[1]
General Synthetic Protocol
The synthesis involves the reaction of L-phenylalanine with 4-fluorophenylsulfonyl chloride in the presence of a base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity, and for neutralizing the hydrochloric acid byproduct of the reaction.
Experimental Protocol: Synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
-
Dissolution: Dissolve L-phenylalanine in an aqueous solution of a suitable base, such as sodium hydroxide or sodium carbonate, with cooling in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-fluorophenylsulfonyl chloride in an organic solvent (e.g., dioxane or tetrahydrofuran) to the cooled amino acid solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the N-sulfonylated amino acid product.
-
Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Characterization Methods
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. These methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the sulfonamide and carboxylic acid moieties.
-
Elemental Analysis: To determine the elemental composition.
Predicted Physicochemical Properties
While specific experimental data for 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is scarce, its physicochemical properties can be predicted based on its structure and comparison with related compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| pKa (Carboxylic Acid) | 3-5 | The electron-withdrawing nature of the sulfonyl group is expected to increase the acidity of the carboxylic acid compared to native phenylalanine (pKa ~2.2). The phenylpropanoic acid scaffold generally has a pKa around 4.7.[4][5] |
| pKa (Sulfonamide N-H) | 8-10 | The acidity of the sulfonamide proton is influenced by the electron-withdrawing fluorophenyl group. |
| Solubility | Poorly soluble in water at neutral pH. Soluble in alkaline aqueous solutions and organic solvents (e.g., DMSO, DMF, alcohols). | The presence of the large, hydrophobic phenyl and fluorophenyl groups will likely dominate, leading to low aqueous solubility. The carboxylic acid and sulfonamide groups will allow for solubility in basic and organic media, respectively. |
| LogP | Moderately lipophilic | The combination of the phenyl and fluorophenyl rings suggests a significant lipophilic character, which is important for membrane permeability. |
| Stability | Generally stable under normal laboratory conditions. | Sulfonamides and carboxylic acids are typically stable functional groups. |
Potential Biological and Pharmacological Profile
N-sulfonylated amino acids have been explored for a variety of biological activities.[1][2] The specific activity of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid would need to be determined experimentally, but potential areas of interest can be inferred from related structures.
Potential Mechanisms of Action
-
Enzyme Inhibition: Many sulfonamides act as enzyme inhibitors by mimicking the transition state of an enzymatic reaction or by binding to the active site.
-
Receptor Modulation: The compound could potentially interact with various cellular receptors.[6]
-
Antimicrobial Activity: Sulfonamides are classic antibacterial agents that inhibit dihydropteroate synthase, an enzyme involved in folate synthesis.[1]
Areas for Biological Investigation
-
Anticancer Activity: Derivatives of 3-aminopropanoic acid have shown promise as anticancer agents.[7][8][9]
-
Antibacterial and Antifungal Activity: The sulfonamide moiety is a well-known pharmacophore for antimicrobial activity.[1]
-
Anti-inflammatory Activity: Some N-sulfonylated amino acids exhibit anti-inflammatory properties.[2]
Analytical Methodologies
The analysis of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid in biological matrices or as a pure compound would rely on established chromatographic techniques.[10][11]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for the separation and quantification of this compound.
Protocol: Reverse-Phase HPLC Analysis
-
Column: A C18 stationary phase is suitable for retaining the moderately lipophilic compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic rings (typically around 254 nm).
-
Quantification: Use of a calibration curve with a certified reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For high sensitivity and selectivity, especially in complex biological samples, LC-MS is indispensable.
Workflow: LC-MS Analysis
Caption: Workflow for LC-MS analysis.
Pharmacokinetic Considerations
The pharmacokinetic profile of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid would be influenced by its structural features.[12][13]
-
Absorption: Its moderate lipophilicity may allow for good oral absorption.
-
Distribution: The compound is likely to bind to plasma proteins, such as albumin.
-
Metabolism: The phenyl and fluorophenyl rings may be susceptible to cytochrome P450-mediated hydroxylation. The sulfonamide and carboxylic acid groups are generally metabolically stable.
-
Excretion: The compound and its metabolites are likely to be excreted via the kidneys.
Conclusion
2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a compound with potential for further investigation in drug discovery and development. Its synthesis is straightforward, and its physicochemical properties can be reasonably predicted. Future research should focus on the experimental determination of its biological activities, pharmacokinetic profile, and safety assessment to fully elucidate its therapeutic potential. The analytical methods outlined in this guide provide a solid foundation for such studies.
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